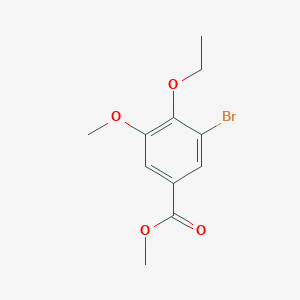

Methyl 3-bromo-4-ethoxy-5-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-4-ethoxy-5-methoxybenzoate is a chemical compound with the empirical formula C11H13BrO4. It has a molecular weight of 289.12 g/mol. The structure consists of a benzoate ring with bromine, ethoxy, and methoxy substituents. It is a solid compound with the following SMILES notation: O=C(OC)C1=CC(OC)=C(OCC)C(Br)=C1 .

Safety and Hazards

Scientific Research Applications

Photodynamic Therapy Application

The research into zinc phthalocyanine derivatives has demonstrated potential applications in photodynamic therapy for cancer treatment. A study highlighted the synthesis and characterization of new compounds with significant singlet oxygen quantum yield and good fluorescence properties, indicating their utility as Type II photosensitizers in photodynamic therapy. This demonstrates a promising avenue for the application of complex molecules in medical treatments, potentially including derivatives of Methyl 3-bromo-4-ethoxy-5-methoxybenzoate (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis and Chemical Reactions

The synthesis of various compounds through reactions involving derivatives of Methyl 3-bromo-4-ethoxy-5-methoxybenzoate has been documented. For instance, the creation of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate through the reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate showcases the chemical's utility in constructing complex organic structures (Pokhodylo & Obushak, 2019).

Antioxidant and Antimicrobial Activities

Bromophenol derivatives from marine sources, such as the red alga Rhodomela confervoides, have shown significant antioxidant and antimicrobial activities. These compounds, including various bromo- and methoxy-substituted benzoates, have been evaluated for their potential in food preservation and pharmaceutical applications due to their ability to scavenge free radicals and inhibit microbial growth (Li, Li, Gloer, & Wang, 2011).

Synthesis of Intermediates for Pharmaceutical Compounds

The synthesis of intermediates for drugs like Bifendate highlights another application of derivatives similar to Methyl 3-bromo-4-ethoxy-5-methoxybenzoate. The process involves bromination after cyclization, demonstrating the compound's role in the pharmaceutical manufacturing process (Bao Li-jiao, 2013).

Pd-Catalyzed Cross-Coupling Reactions

Research on the synthesis of 2-bromo-3-hydroxybenzoate derivatives, which can be related to the functionalities present in Methyl 3-bromo-4-ethoxy-5-methoxybenzoate, has shown that these compounds serve as good substrates for Pd-catalyzed cross-coupling reactions. This application is crucial in creating complex organic molecules for various chemical industries (Shinohara et al., 2014).

properties

IUPAC Name |

methyl 3-bromo-4-ethoxy-5-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-4-16-10-8(12)5-7(11(13)15-3)6-9(10)14-2/h5-6H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMGDXPTXPFGHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-4-ethoxy-5-methoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2738320.png)

![5-((2-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2738321.png)

![N-(5-Fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2738322.png)

![3-[(3-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2738327.png)

![N-(4-methoxyphenyl)-2-(2-((4-methylbenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2738329.png)

![3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2738331.png)